molecular formula C17H20N2O4S B14547081 3-[(But-2-en-1-yl)amino]-5-(hydroxymethyl)-2-phenoxybenzene-1-sulfonamide CAS No. 62273-34-1

3-[(But-2-en-1-yl)amino]-5-(hydroxymethyl)-2-phenoxybenzene-1-sulfonamide

Cat. No.: B14547081
CAS No.: 62273-34-1
M. Wt: 348.4 g/mol
InChI Key: LVKIFYXRKHIMOI-UHFFFAOYSA-N
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Description

3-[(But-2-en-1-yl)amino]-5-(hydroxymethyl)-2-phenoxybenzene-1-sulfonamide is a complex organic compound with a unique structure that includes a butenyl group, a hydroxymethyl group, a phenoxy group, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(But-2-en-1-yl)amino]-5-(hydroxymethyl)-2-phenoxybenzene-1-sulfonamide typically involves multiple steps, including the formation of the butenyl group, the introduction of the hydroxymethyl group, and the attachment of the phenoxy and sulfonamide groups. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the high quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3-[(But-2-en-1-yl)amino]-5-(hydroxymethyl)-2-phenoxybenzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.

    Reduction: The sulfonamide group can be reduced to form an amine.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the hydroxymethyl group would yield a carboxylic acid derivative, while reduction of the sulfonamide group would yield an amine derivative.

Scientific Research Applications

3-[(But-2-en-1-yl)amino]-5-(hydroxymethyl)-2-phenoxybenzene-1-sulfonamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used as a probe to study biological processes and interactions.

    Medicine: It has potential therapeutic applications due to its unique chemical structure.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[(But-2-en-1-yl)amino]-5-(hydroxymethyl)-2-phenoxybenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • **3-[(But-2-en-1-yl)amino]-5-(hydroxymethyl)-2-phenoxybenzene-1-sulfonamide shares similarities with other sulfonamide derivatives, such as sulfanilamide and sulfamethoxazole.
  • Phenoxybenzene derivatives: Compounds like 2-phenoxybenzoic acid and 4-phenoxyphenol have similar structural features.

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

62273-34-1

Molecular Formula

C17H20N2O4S

Molecular Weight

348.4 g/mol

IUPAC Name

3-(but-2-enylamino)-5-(hydroxymethyl)-2-phenoxybenzenesulfonamide

InChI

InChI=1S/C17H20N2O4S/c1-2-3-9-19-15-10-13(12-20)11-16(24(18,21)22)17(15)23-14-7-5-4-6-8-14/h2-8,10-11,19-20H,9,12H2,1H3,(H2,18,21,22)

InChI Key

LVKIFYXRKHIMOI-UHFFFAOYSA-N

Canonical SMILES

CC=CCNC1=C(C(=CC(=C1)CO)S(=O)(=O)N)OC2=CC=CC=C2

Origin of Product

United States

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